FGA146

Antiviral drug discovery SARS-CoV-2 EC50 determination

FGA146 is a peptidyl nitroalkene with superior SARS-CoV-2 antiviral activity (EC50 0.9 μM) and low cytotoxicity (CC50 >100 μM). Its balanced dual Mpro/Cathepsin L inhibition and available co-crystal structure (PDB 8BGA) enable structure-guided optimization, making it ideal for viral replication studies and next-generation analog development.

Molecular Formula C24H31N5O6
Molecular Weight 485.5 g/mol
Cat. No. B12377536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFGA146
Molecular FormulaC24H31N5O6
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1CCNC1=O)C=C[N+](=O)[O-])NC(=O)C2=CC3=C(N2)C=CC=C3OC
InChIInChI=1S/C24H31N5O6/c1-14(2)11-19(28-24(32)20-13-17-18(27-20)5-4-6-21(17)35-3)23(31)26-16(8-10-29(33)34)12-15-7-9-25-22(15)30/h4-6,8,10,13-16,19,27H,7,9,11-12H2,1-3H3,(H,25,30)(H,26,31)(H,28,32)/b10-8+/t15-,16+,19-/m0/s1
InChIKeySDKLJYPSEAQFTO-MINQSMNASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FGA146: A Dual Mpro/Cathepsin L Inhibitor with Defined Antiviral Profile Against SARS-CoV-2


FGA146 is a peptidyl nitroalkene compound that functions as a selective, dual inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro) and human Cathepsin L [1]. It is a member of a series of covalent reversible inhibitors characterized by a nitroalkene warhead [1]. FGA146 exhibits enzyme inhibitory activity with Ki values of 2.19 μM (Mal-Mpro) and 0.96 μM (pET21-Mpro), and it inhibits Cathepsin L with a Ki of 0.87 μM [1]. In cell-based assays, FGA146 demonstrates antiviral activity against SARS-CoV-2 with an EC50 of 0.9 μM and low cytotoxicity (CC50 >100 μM) . Its three-dimensional binding mode within the Mpro active site has been resolved by X-ray crystallography (PDB ID: 8BGA) [2].

Why FGA146 Cannot Be Casually Substituted by Close Analogs Like FGA145 or FGA147


Despite sharing a common peptidyl nitroalkene scaffold and the dual-targeting mechanism, the FGA series exhibits pronounced, quantifiable differences in both enzymatic potency and cellular antiviral efficacy that preclude simple substitution [1]. As detailed in the evidence guide below, FGA146 demonstrates a distinct activity profile: it is 10‑fold more potent against the pET21‑Mpro enzyme than FGA145 (Ki 0.96 µM vs. 9.82 µM) and is the most effective inhibitor of SARS‑CoV‑2 infection in the series (EC50 0.9 µM vs. 11.7 µM for FGA145 and 1.9 µM for FGA147) [2]. Furthermore, the compounds differ substantially in their balance of Mpro versus Cathepsin L inhibition, with FGA145 being highly Cathepsin L‑biased (Ki 53 nM) and FGA147 being markedly weaker on Cathepsin L (Ki 1993 nM) [1]. These variations in target engagement translate directly to divergent antiviral outcomes, meaning that substituting one analog for another will alter experimental results in a non‑predictable manner.

Quantitative Evidence for FGA146 Differentiation from Analogs FGA145, FGA147, and Reference Inhibitors


Superior Antiviral Potency in SARS-CoV-2 Infection Model Compared to FGA145 and FGA147

In a head-to-head comparison within the same Huh-7-ACE2 cell infection assay, FGA146 demonstrates the highest antiviral potency among its closest structural analogs. The EC50 of FGA146 (0.9 μM) is 13‑fold lower (more potent) than that of FGA145 (11.7 μM) and 2.1‑fold lower than that of FGA147 (1.9 μM) [1]. All three compounds exhibit similarly low cytotoxicity (CC50 >100 μM), giving FGA146 a superior selectivity index (CC50/EC50 >111) compared to FGA145 (>8.5) and FGA147 (>52.6) [1].

Antiviral drug discovery SARS-CoV-2 EC50 determination

Markedly Enhanced Mpro Inhibition Versus FGA145 in pET21-Mpro Assay

FGA146 exhibits significantly greater inhibitory activity against the SARS-CoV-2 main protease (Mpro) when compared to FGA145 using the pET21‑Mpro expression construct. The Ki of FGA146 is 0.96 μM, which is approximately 10‑fold lower (more potent) than the Ki of 9.82 μM observed for FGA145 under identical assay conditions [1]. FGA146 is also 1.4‑fold more potent than FGA147 (Ki 1.33 μM) in the same assay [1].

Enzyme kinetics Protease inhibition Mpro

Balanced Dual Mpro/Cathepsin L Inhibition Profile Versus Biased Analogs

FGA146 maintains a balanced inhibition of both Mpro (pET21‑Mpro Ki 0.96 μM) and human Cathepsin L (Ki 0.87 μM), with the two Ki values differing by only ~10% [1]. In contrast, FGA145 is strongly biased toward Cathepsin L inhibition (Ki 53 nM vs. Mpro Ki 9.82 μM; a 185‑fold difference), while FGA147 is markedly weaker on Cathepsin L (Ki 1993 nM vs. Mpro Ki 1.33 μM) [1][2].

Polypharmacology Cathepsin L Multi-target inhibitor

Structural Rationale for FGA146 Binding Mode Determined by X-ray Crystallography

The high-resolution (1.982 Å) crystal structure of Mpro in complex with FGA146 (PDB ID: 8BGA) has been solved, revealing the precise binding mode of the peptidyl nitroalkene scaffold within the active site [1]. The structure confirms the covalent, reversible interaction of the nitroalkene warhead with the catalytic cysteine (Cys145) and illustrates specific interactions between the P1‑P3 moieties and the S1‑S3 subsites [2]. Comparable experimental structures are not available for all analogs, making FGA146 a structurally validated tool compound.

Structure-based drug design X-ray crystallography Covalent inhibitor

Recommended Research and Preclinical Application Scenarios for FGA146


In Vitro Antiviral Screening and Mechanism-of-Action Studies for SARS-CoV-2

FGA146 is the optimal choice for in vitro SARS-CoV-2 infection assays in Huh-7-ACE2 or similar cell models, given its superior EC50 (0.9 μM) and favorable selectivity index (>111) [1]. Its balanced dual Mpro/Cathepsin L inhibition profile [2] makes it particularly suitable for studies dissecting the relative contributions of viral protease inhibition versus host protease blockade in the antiviral mechanism.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

The availability of the high-resolution co-crystal structure of FGA146 bound to Mpro (PDB 8BGA) [3] enables structure-guided design of next-generation analogs. Researchers can use the atomic coordinates to rationally modify the P1‑P3 substituents to improve potency, selectivity, or pharmacokinetic properties, a critical advantage not offered by structurally uncharacterized comparators.

In Vivo Proof-of-Concept Efficacy Studies in SARS-CoV-2 Animal Models

Based on its strong in vitro antiviral activity (EC50 0.9 μM) and low cytotoxicity [1], FGA146 is a promising candidate for advancement into in vivo efficacy studies in appropriate animal models of SARS-CoV-2 infection. Its balanced dual-target inhibition may provide a therapeutic advantage by simultaneously blocking viral replication and host cell entry, warranting evaluation of viral load reduction and survival benefit.

Selectivity Profiling Against Host Cysteine Proteases

FGA146's distinct Cathepsin L inhibition profile (Ki 868 nM) [2] compared to the highly potent Cathepsin L inhibition of FGA145 (Ki 53 nM) [2] makes it a valuable tool for selectivity profiling. Researchers investigating the role of Cathepsin L in viral entry versus physiological processes can use FGA146 to achieve partial inhibition, potentially mitigating off-target effects associated with complete Cathepsin L blockade.

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